- Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans, European Journal of Organic Chemistry, 2007, (9), 1491-1509
Cas no 863870-92-2 (Benzofuran,4-bromo-2-phenyl-)
Benzofuran,4-bromo-2-phenyl- structure
Product Name:Benzofuran,4-bromo-2-phenyl-
Número CAS:863870-92-2
MF:C14H9BrO
Megavatios:273.124663114548
CID:718531
PubChem ID:11277308
Update Time:2025-07-29
Benzofuran,4-bromo-2-phenyl- Propiedades químicas y físicas
Nombre e identificación
-
- Benzofuran,4-bromo-2-phenyl-
- 4-BROMO-2-PHENYLBENZOFURAN
- 4-Bromo-2-phenylbenzofuran (ACI)
- 4-bromo-2-phenyl-1-benzofuran
- AKOS027380973
- D72205
- CS-0097135
- DTXSID60460989
- CS-16414
- 863870-92-2
-
- Renchi: 1S/C14H9BrO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H
- Clave inchi: JFJOZPUPENSWRH-UHFFFAOYSA-N
- Sonrisas: BrC1C2=C(OC(C3C=CC=CC=3)=C2)C=CC=1
Atributos calculados
- Calidad precisa: 271.98368g/mol
- Masa isotópica única: 271.98368g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 1
- Complejidad: 237
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.7
- Superficie del Polo topológico: 13.1Ų
Propiedades experimentales
- Denso: 1.454
- Punto de ebullición: 375.6°C at 760 mmHg
- Punto de inflamación: 181°C
- índice de refracción: 1.652
Benzofuran,4-bromo-2-phenyl- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1077426-100mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 95% | 100mg |
$395 | 2022-10-23 | |
| eNovation Chemicals LLC | Y1077426-250mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 95% | 250mg |
$610 | 2022-10-23 | |
| eNovation Chemicals LLC | Y1077426-1g |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 95% | 1g |
$1165 | 2022-10-23 | |
| Chemenu | CM411053-100mg |
4-bromo-2-phenyl-1-benzofuran |
863870-92-2 | 95%+ | 100mg |
$309 | 2023-02-17 | |
| Chemenu | CM411053-250mg |
4-bromo-2-phenyl-1-benzofuran |
863870-92-2 | 95%+ | 250mg |
$525 | 2023-02-17 | |
| Chemenu | CM411053-1g |
4-bromo-2-phenyl-1-benzofuran |
863870-92-2 | 95%+ | 1g |
$1050 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1337934-100mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 97% | 100mg |
$295 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1337934-250mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 97% | 250mg |
$495 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1337934-1g |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 97% | 1g |
$1080 | 2023-09-01 | |
| 1PlusChem | 1P004XU2-100mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | >98% | 100mg |
$105.00 | 2024-04-21 |
Benzofuran,4-bromo-2-phenyl- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
Referencia
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 0 °C → -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
3.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 30 min, -78 °C
1.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
3.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
Referencia
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
Referencia
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; 8 h, rt
2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
4.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Solvents: Tetrahydrofuran ; 8 h, rt
2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
4.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
Referencia
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
4.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
4.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 4 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
3.2 overnight, rt
3.3 Reagents: Water ; rt
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 4 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
3.2 overnight, rt
3.3 Reagents: Water ; rt
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
Referencia
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
3.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ; rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ; rt
6.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
3.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ; rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ; rt
6.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
4.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
4.2 Reagents: Triethylamine ; rt
5.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
5.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
6.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ; rt
7.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
4.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
4.2 Reagents: Triethylamine ; rt
5.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
5.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
6.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ; rt
7.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
Referencia
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
1.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
Referencia
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran , Cyclohexane ; 5 min, -78 °C → -65 °C; 90 min, -65 °C
1.2 -65 °C → rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ; 8 h, 140 °C
1.2 -65 °C → rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ; 8 h, 140 °C
Referencia
Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions
,
Molecules,
2022,
27(2),
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 overnight, rt
1.3 Reagents: Water ; rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
1.2 overnight, rt
1.3 Reagents: Water ; rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
Referencia
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
2.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
2.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
Referencia
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
2.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
2.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
Referencia
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
2.2 overnight, rt
2.3 Reagents: Water ; rt
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
2.2 overnight, rt
2.3 Reagents: Water ; rt
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
Referencia
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
Métodos de producción 21
Condiciones de reacción
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Métodos de producción 22
Condiciones de reacción
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Métodos de producción 23
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 2.5 h, rt
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
2.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
3.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
2.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
3.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
Referencia
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
Métodos de producción 24
Condiciones de reacción
1.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ; rt
4.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ; rt
4.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Métodos de producción 25
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
2.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ; rt
5.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ; rt
5.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Métodos de producción 26
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Iodobenzene diacetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
5.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
5.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
Métodos de producción 27
Condiciones de reacción
1.1 Reagents: Hydrogen iodide ; rt
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
4.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
5.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
5.2 Reagents: Triethylamine ; rt
6.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
6.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
7.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ; rt
8.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
4.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
5.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
5.2 Reagents: Triethylamine ; rt
6.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
6.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
7.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ; rt
8.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
Métodos de producción 28
Condiciones de reacción
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
2.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
Referencia
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
,
European Journal of Organic Chemistry,
2007,
(9),
1491-1509
Métodos de producción 29
Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Methanol , Chloroform ; 24 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
3.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
3.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
Referencia
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
,
European Journal of Organic Chemistry,
2007,
(9),
1491-1509
Benzofuran,4-bromo-2-phenyl- Raw materials
- Iodobenzene diacetate
- Iodobenzene
- Diethylcarbamyl chloride
- Ethanone, 1-phenyl-, O-(3-bromophenyl)oxime, (1E)-
- Chlorodiisopropylsilane
- (2,6-Dibromophenyl)methanol
- 2-Iodopyrimidine
- Benzene, 1,3-dibromo-2-(phenoxymethyl)-
- Phenol, 3-bromo-2-iodo-, 1-acetate
- O-(3-bromophenyl)hydroxylamine
- Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-
- 2,6-Dibromobenzyl Bromide
- 2,6-Dibromobenzoic acid
- 3-Bromophenyl Diethylcarbamate
- 2-[(2-bromophenyl)(diisopropyl)silyl]pyrimidine
- Carbamic acid,N,N-diethyl-, 3-bromo-2-iodophenyl ester
- Acetophenone
- Benzaldehyde
Benzofuran,4-bromo-2-phenyl- Preparation Products
Benzofuran,4-bromo-2-phenyl- Literatura relevante
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
863870-92-2 (Benzofuran,4-bromo-2-phenyl-) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Proveedor de China
Lote
NewCan Biotech Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote